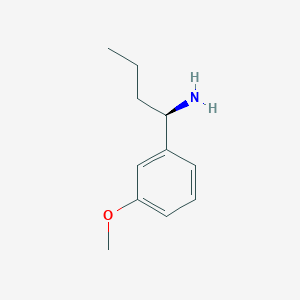

(R)-1-(3-Methoxyphenyl)butan-1-amine

CAS No.:

Cat. No.: VC17402130

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1R)-1-(3-methoxyphenyl)butan-1-amine |

| Standard InChI | InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m1/s1 |

| Standard InChI Key | RYUMQUUDOXZEBD-LLVKDONJSA-N |

| Isomeric SMILES | CCC[C@H](C1=CC(=CC=C1)OC)N |

| Canonical SMILES | CCCC(C1=CC(=CC=C1)OC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-1-(3-methoxyphenyl)butan-1-amine, defines a four-carbon aliphatic chain (butan-1-amine) with a 3-methoxyphenyl group attached to the first carbon. The chiral center at this carbon confers stereochemical specificity, critical for interactions in biological systems. The molecular formula is CHNO (calculated molecular weight: 179.26 g/mol), distinguishing it from related structures such as N-[(3-methoxyphenyl)methyl]butan-1-amine (CHNO, PubChem CID 487841) .

Key Structural Features:

-

Chiral center: Configuration (R) at C1.

-

Methoxy group: Electron-donating substituent at the meta position on the phenyl ring.

-

Primary amine: Free -NH group at the terminal end of the butyl chain.

Synthesis and Optimization

Reductive Amination

A plausible route involves reductive amination of 3-methoxyphenylbutan-1-one. This method, analogous to the synthesis of 4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol , would employ sodium borohydride (NaBH) or cyanoborohydride in the presence of an amine donor. For example:

Steric and electronic effects from the methoxy group may influence reaction kinetics and enantioselectivity, necessitating chiral catalysts or resolution techniques.

Alternative Routes

-

Grignard Reaction: Addition of a butylmagnesium bromide to 3-methoxybenzaldehyde, followed by oxidation to the ketone and subsequent reductive amination.

-

Buchwald-Hartwig Amination: Coupling of a 3-methoxyphenyl halide with a butylamine precursor under palladium catalysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical H NMR data (based on analogs ):

-

Aromatic protons: Doublet at δ 6.7–7.1 ppm (2H, meta to -OCH), multiplet at δ 6.8–7.0 ppm (2H, ortho/para).

-

Methoxy group: Singlet at δ 3.8 ppm (3H).

-

Aliphatic chain:

-

NH: Broad singlet at δ 1.5–2.0 ppm (2H).

-

CH groups: Multiplets between δ 1.2–1.6 ppm (6H).

-

Chiral center (C1): Multiplet at δ 2.8–3.2 ppm (1H).

-

Mass Spectrometry

Expected molecular ion peak at m/z 179.1 ([M+H]), with fragmentation patterns including loss of the methoxy group (-31 Da) and cleavage of the aliphatic chain.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominant lipid solubility due to the aromatic and aliphatic moieties; limited aqueous solubility (estimated logP ≈ 2.5).

-

Stability: Susceptible to oxidation at the amine group, necessitating storage under inert atmospheres.

Optical Activity

The (R)-enantiomer would exhibit specific optical rotation, measurable via polarimetry. Similar chiral amines, such as (R)-BoroLeu-(+)-Pinanediol , demonstrate rotations in the range [α] +20° to +30°, suggesting comparable behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume